molecular formula C14H19N3O3S B275192 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B275192
M. Wt: 309.39 g/mol
InChI Key: BBWKNVVAZTWALO-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a compound that features an imidazole ring, a propyl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-4-hydroxy-3-methylbenzenesulfonamide
  • N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenamine
  • N-(3-(1H-imidazol-1-yl)propyl)-4-chloro-3-methylbenzenesulfonamide

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of both an imidazole ring and a methoxy-substituted benzenesulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C14H19N3O3S/c1-12-10-13(4-5-14(12)20-2)21(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3

InChI Key

BBWKNVVAZTWALO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC

Origin of Product

United States

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